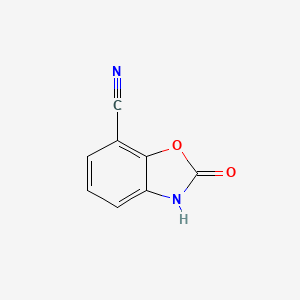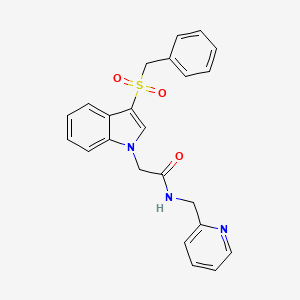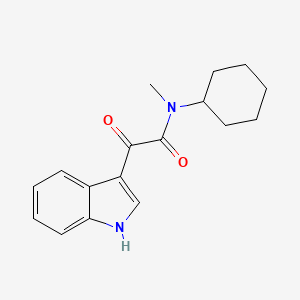![molecular formula C20H24N2O4S B2566877 N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-methylbenzamide CAS No. 519034-01-6](/img/structure/B2566877.png)
N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-methylbenzamide, also known as DMSB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMSB is a small molecule inhibitor that targets specific proteins involved in various cellular processes, making it a promising candidate for the development of new drugs.
科学的研究の応用
Analytical Methods in Antioxidant Activity Research
Research on antioxidants, important across various fields, employs several analytical methods to determine antioxidant activity. Techniques like the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test utilize chemical reactions monitored by spectrophotometry. These methods assess the kinetics or equilibrium state based on characteristic colors or discolouration of solutions, indicating antioxidant capacity in complex samples. Such analytical frameworks could be relevant to studying N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-methylbenzamide in scenarios where its antioxidant properties are of interest (Munteanu & Apetrei, 2021).
Environmental and Food Analysis via Antibody-Based Methods
Antibody-based analytical techniques, including ELISA and immunosensors, have been employed for detecting and quantifying environmental pollutants and food contaminants. These methods leverage the specificity of antibody-antigen interactions for substances like herbicides, pharmaceuticals, and industrial chemicals. The development and application of such antibody-based assays could potentially extend to the detection and analysis of this compound, particularly if it's a compound of environmental or food safety concern (Fránek & Hruška, 2018).
Adsorption Techniques for Environmental Remediation
The study of adsorption techniques for removing pollutants from water highlights the use of natural and modified clays as effective adsorbents. Given the chemical structure of this compound, research into its environmental fate might benefit from exploring how it interacts with adsorbents like kaolinite and montmorillonite. This approach is crucial for understanding and mitigating the environmental impact of chemical pollutants (Bhattacharyya & Gupta, 2008).
Pharmacological Properties and Therapeutic Use
While specific studies on this compound were not found, the broader pharmacological research on sulfonamide inhibitors provides a context where such compounds might be explored for therapeutic potential. Sulfonamides represent a significant class of antibiotics, with applications extending into various medical domains such as diuretics and antiepileptics. This suggests that this compound could have pharmacological applications worth investigating, particularly if it shares functional groups or mechanisms of action with known sulfonamide compounds (Gulcin & Taslimi, 2018).
特性
IUPAC Name |
N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-6-4-5-7-19(14)20(23)21-17-8-10-18(11-9-17)27(24,25)22-12-15(2)26-16(3)13-22/h4-11,15-16H,12-13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDKSPOYPFLNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2566794.png)

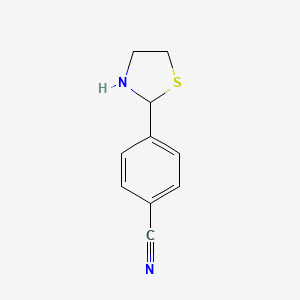
![2-(2,2-dimethylpropanoylamino)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride](/img/structure/B2566803.png)
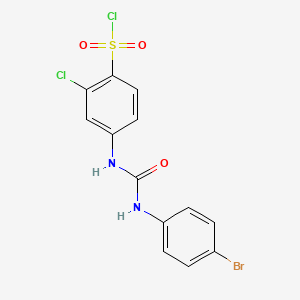
![3-[(1Z)-1-[2-(3-chloro-5-methylpyridin-2-yl)hydrazin-1-ylidene]ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2566807.png)
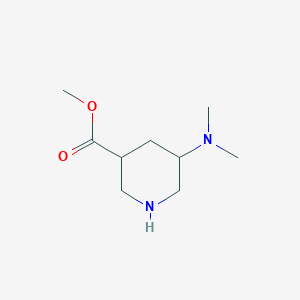
![2-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2566809.png)
